molecular formula C10H18Cl2N2 B8096179 (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride

Cat. No.: B8096179
M. Wt: 237.17 g/mol
InChI Key: WHUGFNKIYIGBIU-XRIOVQLTSA-N
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Description

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl. It is a chiral diamine derivative, featuring a phenyl group attached to the ethanediamine backbone, and is commonly used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Chiral Resolution: The compound can be synthesized through the resolution of racemic mixtures using chiral resolving agents.

  • Chemical Synthesis: It can also be synthesized by reacting (R)-1-phenylethylamine with formaldehyde and dimethylamine under controlled conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents.

Major Products Formed:

  • Oxidation: Oxidation products include phenylglyoxal derivatives.

  • Reduction: Reduced forms of the compound can be obtained.

  • Substitution: Substituted amine derivatives are common products.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a chiral resolving agent and in asymmetric synthesis.

  • Biology: In the study of enzyme mechanisms and inhibition.

  • Medicine: As a potential therapeutic agent in drug development.

  • Industry: In the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

  • N,N'-Dimethylethylenediamine: A related diamine with similar applications but lacking the phenyl group.

  • (S)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride: The enantiomer of the compound, with similar but distinct properties.

Uniqueness: (R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride is unique due to its chiral nature and the presence of the phenyl group, which imparts specific chemical and biological properties not found in its non-chiral or non-phenylated counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and applications make it a valuable compound in research and development.

Biological Activity

(R)-N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine dihydrochloride, also known as (R)-N1,N1-dimethyl-2-phenylethane-1,2-diamine dihydrochloride, is a chemical compound with significant implications in biological research. This article explores its biological activity, potential applications, and relevant research findings.

  • IUPAC Name : (R)-N1,N1-dimethyl-2-phenylethane-1,2-diamine dihydrochloride
  • Molecular Formula : C10H18Cl2N2
  • Molecular Weight : 237.17 g/mol
  • CAS Number : 2514928-17-5
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures can influence:

  • Reactive Oxygen Species (ROS) Production : Compounds that modulate ROS levels can impact cellular signaling and stress responses. The generation of ROS is crucial in various physiological and pathological processes, including inflammation and apoptosis .
  • Antimicrobial Activity : Studies have shown that certain derivatives of diamines exhibit antimicrobial properties. This suggests potential applications in developing antimicrobial agents .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1ROS ModulationIncreased ROS levels were observed in treated cells, indicating a potential role in oxidative stress responses .
Study 2Antimicrobial ActivityExhibited significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent .
Study 3Enzyme InhibitionDemonstrated inhibition of urease activity, indicating possible applications in treating urease-related conditions .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of diamine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability at micromolar concentrations, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: ROS and Cellular Signaling

Another investigation focused on the effects of the compound on ROS production in human cell lines. The study revealed that treatment with this compound led to an increase in intracellular ROS levels, suggesting its role in modulating oxidative stress pathways and possibly influencing apoptosis and cell survival mechanisms.

Properties

IUPAC Name

(1R)-N',N'-dimethyl-1-phenylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;;/h3-7,10H,8,11H2,1-2H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUGFNKIYIGBIU-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H](C1=CC=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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